ascomycin

Description

Properties

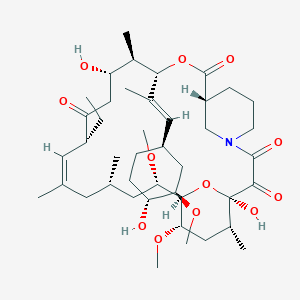

IUPAC Name |

(4R,5R,7S,8R,9S,11S,13Z,15R,18S,19R,20S,23R)-15-ethyl-4,18-dihydroxy-20-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-7,9-dimethoxy-5,11,13,19-tetramethyl-21,28-dioxa-1-azatricyclo[21.3.1.14,8]octacos-13-ene-2,3,16,22-tetrone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69NO12/c1-10-30-17-24(2)16-25(3)18-36(53-8)39-37(54-9)20-27(5)43(51,56-39)40(48)41(49)44-15-11-12-31(23-44)42(50)55-38(28(6)33(46)22-34(30)47)26(4)19-29-13-14-32(45)35(21-29)52-7/h17,19,25,27-33,35-39,45-46,51H,10-16,18,20-23H2,1-9H3/b24-17-,26-19+/t25-,27+,28+,29-,30+,31+,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOIUSIIFAENIY-ANMLPKLKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCC(C3)C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCC[C@H](C3)C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Chemical Characterization in Research

Structural Elucidation Methodologies for Ascomycin (B1665279)

The structural elucidation of this compound and its analogues has been achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, complemented by X-ray crystallography studies.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

NMR spectroscopy is a cornerstone in the structural determination of complex natural products like this compound. Both 1D and 2D NMR techniques are crucial for assigning proton and carbon signals and establishing connectivity within the molecule researcher.life. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely applied researcher.life.

For this compound, obtaining complete 1H and 13C resonance assignments has been achieved using multidimensional, heteronuclear NMR methods, including stereospecific assignment of methylene (B1212753) protons nih.gov. Computer-assisted methods, such as COCON analysis, have also been employed to process NMR correlation data and propose constitutional assignments for this compound, a molecule with over 50 heavy atoms nih.govacs.org. While theoretical NMR correlation data can generate numerous potential structures, experimental data, particularly when combined with predefined atom types, significantly reduces the number of possibilities nih.gov. 13C NMR chemical shift prediction has been shown to be a valuable tool for validating structural proposals generated from NMR data acs.org.

NMR studies have also been used to characterize new ascomycins produced by genetic engineering, allowing for the determination of structural changes, such as the replacement of the 13-methoxyl group researchgate.netnih.gov. Furthermore, NMR spectroscopy is utilized to study the dependence of ketone-hemiketal and cis-trans amide equilibria on substitution patterns and absolute configurations in this compound derivatives researcher.life.

Role of Mass Spectrometry in this compound Characterization

Mass spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of this compound, as well as providing information about its fragmentation patterns. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are widely used for the analysis and characterization of this compound and its metabolites and impurities researchgate.netnih.govthermofisher.com.

MS analysis often involves the detection of this compound as a positively charged adduct, such as the sodium adduct ([M+Na]+) with an m/z of 814.5 researchgate.net. Collision-induced dissociation (CID) is used to generate fragment ions, such as the fragment at m/z 604.4, which aids in structural confirmation and provides insights into the molecule's substructures researchgate.net. MS is also used in the characterization of purified this compound samples and in the identification of oxidative metabolites researchgate.netresearchgate.net.

This compound is also used as an internal standard in LC-MS/MS methods for quantifying other immunosuppressants like tacrolimus (B1663567) and sirolimus due to its structural similarity cerilliant.comlcms.cz. This application highlights the precision and reliability of MS in detecting and quantifying this compound in complex matrices thermofisher.comcerilliant.comlcms.cz.

X-ray Crystallography Studies of this compound Complexes and Analogues

X-ray crystallography provides definitive three-dimensional structural information at the atomic level. While obtaining crystals of this compound itself can be challenging, X-ray crystallography has been successfully applied to study this compound analogues and complexes.

The X-ray crystal structure of 5,6-dehydrothis compound, a derivative of this compound, has been determined, providing detailed insights into its structural and conformational features researchgate.net. Furthermore, the structures of complexes formed between FKBP12 (FK506-binding protein) and this compound analogues have been elucidated using X-ray crystallography nih.govacs.org. These studies reveal how the macrolide binds to the protein and the conformational changes that occur upon complexation nih.govacs.org. The X-ray crystal structure of the FKBP12-FK506 complex, a close analogue of this compound, has also been determined, providing a model for understanding this compound's interaction with FKBP12 researchgate.netresearchgate.netnih.gov.

X-ray diffraction is also used to characterize different crystalline forms of this compound, such as Form A, Form B, and Form C, based on their unique powder X-ray diffraction patterns google.comgoogleapis.com.

Stereochemical Analysis of this compound

This compound is a chiral molecule with numerous stereocenters, contributing to its specific biological activity. The stereochemistry of this compound has been determined through a combination of chemical and spectroscopic techniques chimia.ch. The IUPAC name itself defines the absolute configuration at various positions, indicating a complex arrangement of (R) and (S) configurations nih.gov.

Research into the biosynthesis of this compound has also shed light on the stereochemical course of enzymatic reactions involved in its formation, particularly concerning the shikimate-derived moiety nih.govacs.org. Studies on this compound derivatives, such as oxirane derivatives, have used NMR spectroscopy to examine the dependence of conformational equilibria on the absolute configuration of chiral centers researcher.life. The stereochemistry of specific carbons has been found to play a significant role in the activity of this compound analogues google.com.

Conformational Studies of this compound and its Biological Implications

This compound, being a flexible macrolide, can adopt different conformations in solution and when bound to proteins ijpsr.comacs.org. Conformational analysis is crucial for understanding its biological activity, as the specific three-dimensional structure dictates its interaction with target proteins like FKBP12 and calcineurin researchgate.netacs.orgnih.govijpsr.com.

NMR spectroscopy, particularly through the analysis of Nuclear Overhauser Effects (NOEs), is a key technique for determining the conformation of this compound in solution and when bound to proteins researchgate.netnih.gov. Studies have shown that the conformation of this compound bound to FKBP is significantly different from its conformation in the unbound state in solution nih.gov. These conformational changes upon binding are critical for the formation of the ternary complex with calcineurin, which is central to its immunosuppressive mechanism researchgate.netnih.gov.

The amide bond in this compound can undergo cis-trans isomerization, leading to different rotamers that can influence its conformation and biological activity researchgate.netnih.govacs.org. NMR analysis has revealed the predominant amide rotamer in this compound and its derivatives researchgate.netnih.gov. Structural modifications can affect this equilibrium and subsequently impact biological activity researchgate.netresearchgate.netacs.org. X-ray crystallography of this compound complexes has also provided insights into the conformational flexibility of certain parts of the molecule when bound to proteins acs.org. Understanding the conformational landscape of this compound and its analogues is essential for the rational design of derivatives with improved properties researchgate.netchimia.ch.

Biosynthetic Pathways and Genetic Engineering of Ascomycin

Identification and Genetic Organization of the Ascomycin (B1665279) Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster has been identified and sequenced in Streptomyces hygroscopicus var. ascomyceticus ATCC 14891. nite.go.jpresearchgate.netnih.gov This cluster spans approximately 80kb and contains genes encoding the core PKS and NRPS enzymes, as well as genes for the biosynthesis of unusual extender units and post-assembly modifying enzymes. researchgate.netnih.gov The organization of the this compound gene cluster shows similarities to the gene cluster responsible for FK506 biosynthesis in Streptomyces sp. MA6548. researchgate.netnih.gov

Key genes within the cluster include those encoding the three PKS subunits (fkbB, fkbC, and fkbA), the peptide synthetase (fkbP), and several tailoring enzymes such as the 31-O-methyltransferase (fkbM), the C-9 hydroxylase (fkbD), and the 9-hydroxyl oxidase (fkbO). researchgate.netnih.gov Disruption of PKS genes within this cluster has been shown to result in the loss of this compound production, confirming their essential role in biosynthesis. researchgate.netnih.gov The cluster also contains genes located in flanking regions that are involved in the synthesis of atypical polyketide extender units. researchgate.netnih.gov Regulatory genes, such as fkbR1 and fkbR2, have also been identified within or near the cluster and play a role in controlling this compound production. ijrar.orgresearchgate.net

Polyketide Synthase (PKS) Modules in this compound Biosynthesis

This compound is assembled by a type I modular PKS system. nite.go.jpnih.gov These PKSs are large, multi-domain enzymes organized into modules, with each module typically responsible for one cycle of chain elongation and optional reduction. researchgate.netwikipedia.org The PKS modules in this compound biosynthesis contain various catalytic domains, including ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), enoylreductase (ER), and acyl carrier protein (ACP) domains. nite.go.jpwikipedia.orggoogle.com The specific combination and arrangement of these domains within each module dictate the structure of the growing polyketide chain.

Interactive Table 1: Predicted Domains in this compound PKS Modules (Based on general Type I PKS structure and available data)

| Module | Predicted Domains | Function |

| Loading | AT, ACP | Loads the starter unit |

| Module 1 | KS, AT, (KR, DH, ER - variable), ACP | Chain elongation with extender unit, potential reduction/dehydration |

| ... | KS, AT, (KR, DH, ER - variable), ACP | ... |

| Module 8 | KS, AT, (KR, DH, ER - variable), ACP | Incorporates specific extender unit, potential modification |

| Terminal | KS, AT, (KR, DH, ER - variable), ACP, TE/ อื่นๆ | Final elongation, potential modification, chain release |

Note: The exact domain composition and arrangement for each specific module in this compound PKS would require detailed analysis of the gene sequences (e.g., AF235504 mentioned in nite.go.jp). This table represents a general model for modular PKS systems.

Acyltransferase (AT) domains are crucial for selecting and loading the appropriate starter and extender units onto the acyl carrier protein (ACP) domains within each module. researchgate.netwikipedia.org The specificity of AT domains is a key determinant of the structural diversity of polyketides. researchgate.net In this compound biosynthesis, the AT domains exhibit specific substrate preferences, including for unusual extender units. researchgate.net

Research involving the replacement of AT domains in the this compound PKS with heterologous ATs has provided insights into their specificity. For instance, replacing AT domain 8 (AT8) with AT domains specific for malonyl-CoA or methylmalonyl-CoA resulted in the production of this compound analogs with modifications at position C13, indicating that native AT8 is specific for a different substrate, likely one bearing an oxygen on the alpha carbon. researchgate.net While AT8 shows specificity in its native context, it can utilize malonyl-CoA and methylmalonyl-CoA in the context of a different PKS system, highlighting that AT specificity can be influenced by the surrounding PKS architecture. researchgate.net

This compound biosynthesis utilizes a combination of common and unusual polyketide extender units. researchgate.net Beyond the typical malonyl-CoA and methylmalonyl-CoA, this compound incorporates ethylmalonyl-CoA and a glycerol-derived extender unit, likely methoxymalonyl-ACP. researchgate.netresearchgate.netnih.govbiorxiv.org

Ethylmalonyl-CoA contributes to the ethyl side chain at C-21 of this compound. researchgate.netnih.gov Genes like fkbW and fkbU are proposed to be involved in the biosynthesis of this atypical precursor. researchgate.net

The incorporation of a glycerol-derived unit is supported by feeding experiments with labeled glycerol, which showed incorporation into positions C12-C15 of this compound. researchgate.net A set of five contiguous genes (fkbGHIJK) are proposed to be involved in the biosynthesis of an unusual PKS extender unit bearing an oxygen on the alpha-carbon, which leads to the methoxy (B1213986) groups at C13 and C15. researchgate.netnih.gov This precursor is likely (2R)-methoxymalonyl-ACP, which is also found in the biosynthesis of other methoxyacetyl-containing polyketides. researchgate.netnih.gov Enzymes like FkbH, a putative glyceryl-ACP synthase, have been implicated in the biosynthesis of methoxymalonyl-ACP. researchgate.net

The supply of precursors like malonyl-CoA and methylmalonyl-CoA can influence this compound production, and their levels are regulated by enzymes such as acetyl-CoA carboxylase and propionyl-CoA carboxylase. nih.gov

Interactive Table 2: Key Extender Units in this compound Biosynthesis

| Extender Unit | Contribution to this compound Structure | Proposed Biosynthetic Genes/Origin |

| Malonyl-CoA | Polyketide backbone elongation | Acetyl-CoA carboxylation nih.gov |

| Methylmalonyl-CoA | Polyketide backbone elongation | Propionyl-CoA carboxylation nih.gov |

| Ethylmalonyl-CoA | C-21 ethyl side chain | fkbW, fkbU researchgate.netnih.gov |

| Methoxymalonyl-ACP | C-13 and C-15 methoxy groups | Glycerol-derived, fkbGHIJK researchgate.netnih.govresearchgate.netnih.gov |

| 4,5-dihydroxycyclohex-1-ene carboxylic acid | Starter unit nite.go.jp | Shikimate pathway, fkbO pnas.org |

The starter unit for this compound chain assembly is (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid, which is derived from the shikimate pathway. nite.go.jppnas.org The enzyme FkbO, a chorismatase, catalyzes an early committed step in the formation of this starter unit by hydrolyzing chorismate. pnas.org

Enzymatic Post-Assembly Modifications in this compound Biosynthesis

Following the assembly of the polyketide backbone by the PKS and the incorporation of pipecolate by the NRPS, the nascent this compound molecule undergoes a series of enzymatic modifications. researchgate.netrsc.org These tailoring steps are essential for generating the mature and biologically active compound. researchgate.netrsc.org

O-methylation is a critical post-PKS modification in this compound biosynthesis, specifically involving the addition of methyl groups to hydroxyl positions. The gene fkbM encodes a 31-O-methyltransferase, which is involved in the biosynthesis of this compound. tocris.comresearchgate.netnih.gov This enzyme catalyzes the methylation at specific positions on the this compound structure. Studies involving 31-O-desmethylimmunomycin O-methyltransferase (DIMT) have demonstrated its role in synthesizing this compound analogs methylated at different positions, highlighting the importance of specific methyltransferases in determining the final methylation pattern. nih.gov Methylation at the C-15 hydroxyl group has been shown to be particularly important for the full biological activity of this compound. nih.gov

In addition to O-methylation, other enzymatic modifications, including hydroxylation and potentially other derivatizations, contribute to this compound maturation. researchgate.netrsc.org The this compound gene cluster contains genes encoding enzymes responsible for these steps. researchgate.netnih.gov

The gene fkbD encodes a C-9 hydroxylase, a cytochrome P450 enzyme involved in introducing a hydroxyl group at the C-9 position of the this compound structure. researchgate.netnih.govnih.govbiomolther.org Another enzyme, FkbO, is a 9-hydroxyl oxidase, also encoded within the cluster. researchgate.netnih.gov While FkbO is primarily known as a chorismatase involved in starter unit biosynthesis, its annotation as a 9-hydroxyl oxidase suggests a potential additional role in post-PKS modification, although its specific function in this context requires further elucidation. researchgate.netpnas.orgnih.gov

Other potential derivatization enzymes might be involved in fine-tuning the this compound structure, although specific details on these in the context of this compound biosynthesis are less extensively documented compared to PKS assembly and O-methylation. Post-PKS modifications in other polyketide pathways can include oxidoreductions, group transfers, and cyclizations, suggesting the possibility of similar reactions in this compound biosynthesis. rsc.orgscispace.com

Regulation of this compound Biosynthesis and Gene Expression

The production of secondary metabolites like this compound in Streptomyces is tightly regulated at multiple levels, including transcriptional control and metabolic flux. Understanding these regulatory mechanisms is crucial for optimizing fermentation processes and developing high-producing strains.

Transcriptional Regulators Affecting this compound Production

Transcriptional regulators play a key role in controlling the expression of genes within the this compound biosynthetic gene cluster. Several types of regulators, including those from the LysR and LAL (Large ATP-binding Clp/HSP100) families, have been implicated in modulating this compound production. nih.govmdpi.comuni-tuebingen.de

For instance, the LysR-family transcriptional regulator FkbR1 has been characterized as a positive regulator of this compound biosynthesis. Overexpression of fkbR1 has been shown to lead to a significant increase in this compound production, while its inactivation results in a substantial decrease. nih.govresearchgate.net Another regulatory gene, fkbN, belonging to the LAL family, has also been identified as a main transcriptional activator of the this compound gene cluster. nih.govmdpi.comijrar.org The this compound biosynthetic gene cluster is reported to contain seven co-transcription units, which are responsible for this compound synthesis and yield enhancement. ijrar.org

Metabolic Flux Analysis in this compound-Producing Organisms

Metabolic flux analysis (MFA), often coupled with 13C-labeling studies, is a powerful tool for understanding the flow of carbon through the complex metabolic network of this compound-producing organisms like Streptomyces hygroscopicus. biorxiv.orgscispace.comijsr.netunina.it By analyzing intracellular metabolic responses and carbon flux distribution, researchers can identify potential bottlenecks and limiting steps in the biosynthesis pathway. biorxiv.org

Genome-scale metabolic network models (GSMMs) have been used to identify limiting factors in this compound biosynthesis and predict target genes for metabolic engineering. biorxiv.orgscispace.comnih.gov Studies using EFMA (Elementary Flux Mode Analysis) on these models have identified key targets such as chorismatase (FkbO) and pyruvate (B1213749) carboxylase (Pyc) for overexpression or inactivation to improve this compound yield. scispace.comnih.gov Insufficient oxygen supply in fermentation has also been identified as a limiting factor in utilizing carbon sources for this compound production. biorxiv.org

Strain Improvement Strategies for Enhanced this compound Biosynthesis

Improving the yield of this compound from Streptomyces hygroscopicus is a major goal for industrial production. Various strain improvement strategies, ranging from conventional methods to advanced genetic manipulation, have been employed to achieve this. researchgate.netijrar.orgnih.govresearchgate.net

Conventional Approaches for Increased Titer

Conventional strain improvement methods typically involve random mutagenesis followed by screening for high-producing variants. Techniques such as treatment with chemical mutagens or physical methods like atmospheric and room temperature plasma (ARTP) irradiation have been used to induce genetic variations in Streptomyces hygroscopicus. ijsr.netnih.govnih.govresearchgate.net

While these methods can lead to the isolation of strains with improved this compound production, they are often labor-intensive and the genetic basis for the increased yield may not be fully understood. isomerase.com Combining mutagenesis with medium optimization has also proven to be an effective approach for enhancing this compound production. ijrar.orgijsr.netnih.govresearchgate.net

Metabolic Engineering for Rational Pathway Optimization

Metabolic engineering offers a more rational approach to strain improvement by specifically targeting and manipulating genes involved in the biosynthesis pathway and central metabolism to enhance the supply of precursors and optimize carbon flux towards this compound production. scispace.comnih.govisomerase.comnih.govmdpi.com

Strategies include the overexpression of genes encoding key enzymes in the this compound biosynthetic pathway or in pathways providing essential precursors. For example, overexpression of genes in the ethylmalonyl-CoA pathway, such as hcd and ccr, has been shown to improve this compound production by increasing the supply of ethylmalonyl-CoA. ijrar.orgnih.gov Similarly, increasing the supply of malonyl-CoA and methylmalonyl-CoA, major precursors for this compound, by manipulating signal transduction proteins like GlnB has also been explored. nih.gov

Another metabolic engineering strategy involves utilizing intracellular carbon reservoirs like polyhydroxybutyrate (B1163853) (PHB). Co-overexpression of genes involved in PHB synthesis (phaC) and decomposition (fkbU) has been shown to increase both biomass and this compound yield by providing a sustained supply of carbon precursors during the fermentation process. researchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net

Advanced Genetic Manipulation of Streptomyces hygroscopicus for this compound Production

Advanced genetic manipulation techniques allow for precise modifications of the Streptomyces hygroscopicus genome to enhance this compound production. These techniques include targeted gene deletions, overexpressions, and the introduction of heterologous genes. researchgate.netnih.gov

Overexpression of positive transcriptional regulators like fkbR1 has been successfully used to increase this compound yield. nih.govresearchgate.net Combinatorial overexpression of regulatory genes and their target genes, such as fkbR1 and fkbE, has resulted in even greater improvements in this compound production. nih.govsemanticscholar.org Inactivating genes that compete for precursors or negatively regulate this compound biosynthesis are also strategies employed in genetic manipulation. scispace.comnih.govnih.gov Furthermore, genetic engineering has been used to generate novel this compound analogs by modifying the polyketide synthase genes. researchgate.net The development of efficient gene delivery methods, such as using phiC31-based integrating vectors, facilitates the genetic modification of Streptomyces strains. nih.gov

Data Table: Examples of Strain Improvement Strategies and their Impact on this compound Production

| Strategy | Genes/Targets Manipulated | Observed Impact on this compound Yield | References |

| Overexpression | fkbR1 | +33.5% | nih.govresearchgate.net |

| Overexpression | fkbE | +45.6% | nih.govijrar.org |

| Overexpression | hcd and ccr (Ethylmalonyl-CoA pathway) | 1.43-fold increase | ijrar.orgnih.gov |

| Inactivation and Overexpression | Δpyc, Overexpression of fkbO | +66.7% to 610 mg/L | ijrar.orgscispace.comnih.govnih.gov |

| Co-overexpression | fkbR1 and fkbE | +69.9% to 536.7 mg/L | nih.govsemanticscholar.org |

| Co-overexpression | phaC and fkbU (PHB metabolism) | 2.11-fold increase to 626.30 mg/L | researchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net |

| Inactivation | GlnB | Increased production | nih.gov |

| ARTP Mutagenesis | Whole genome (random) | +32.5% to 495.3 mg/L | nih.govnih.govresearchgate.net |

| ARTP Mutagenesis + Medium Optimization | Whole genome (random) + Medium factors | Up to 1466.3 mg/L | ijrar.orgnih.govresearchgate.net |

Heterologous Expression Systems for this compound Biosynthesis and Analogue Generation

The structural complexity of this compound presents challenges for chemical synthesis, making microbial fermentation the primary route for its production. However, wild-type strains typically exhibit low yields, necessitating the exploration of genetic engineering and heterologous expression strategies to enhance production and generate novel analogues nih.govresearchgate.netijrar.org. Heterologous expression involves transferring the biosynthetic gene cluster (BGC) responsible for this compound production from its native host, Streptomyces hygroscopicus var. ascomyceticus, into a different, often more amenable, host organism scispace.comnih.govmdpi.com. This approach can help overcome limitations of the native host, such as slow growth, genetic intractability, or the presence of competing metabolic pathways scispace.commdpi.com.

Several Streptomyces species, including S. albus, S. avermitilis, S. coelicolor, and S. lividans, have been identified as suitable heterologous hosts due to their established genetic tools and amenability to manipulation scispace.commdpi.com. The successful heterologous expression of BGCs depends on various factors, including the choice of vector system, the selection of an appropriate host, the provision of necessary precursors and post-translational modifications, and the influence of promoters and regulatory elements nih.gov.

Research has demonstrated the feasibility of expressing the this compound BGC or parts of it in heterologous systems. For instance, studies involving the related compound tacrolimus (B1663567) (FK506), an ethyl analog of this compound, have shown that heterologous expression of the FK506 gene cluster in Streptomyces coelicolor can lead to the production of both FK506 and smaller amounts of this compound plos.org. The ratio of FK506 to this compound produced in these heterologous hosts was comparable to that observed in the native producer, Streptomyces tsukubaensis plos.org.

Genetic manipulation within heterologous hosts has also been explored to increase this compound yields and generate analogues. Overexpression of regulatory genes has proven to be a valuable strategy. For example, overexpression of the LuxR-type transcriptional regulator gene fkbN, a positive regulator for this compound biosynthesis, has been shown to increase this compound yields significantly. In one study, overexpression of fkbN in a constructed strain (FS35/pIBON) resulted in a 400% increase in yield, reaching 1800 mg/L nih.gov. Similarly, heterologous genetic complementation of fkbN deletion strains with a single copy of homologous LAL family regulators restored this compound production nih.gov. The overexpression of fkbR1, another LysR family transcriptional regulator, also resulted in a 33.5% increase in this compound production compared to the parent strain researchgate.net.

Engineering the supply of precursor molecules is another critical aspect addressed through heterologous expression and metabolic engineering. This compound biosynthesis requires precursors such as malonyl-CoA and methylmalonyl-CoA frontiersin.orgnih.gov. Studies have investigated the influence of signal transduction proteins like GlnB on the activity of acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase (PCC), enzymes responsible for producing these precursors frontiersin.orgnih.gov. Inactivation of GlnB in S. hygroscopicus var. ascomyceticus has been shown to increase the supply of malonyl-CoA and methylmalonyl-CoA, leading to enhanced this compound production frontiersin.orgnih.gov. Co-overexpression of the β and ε subunits of PCC further increased the this compound yield to 550 ± 20 mg/L, a 1.9-fold increase over the parent strain frontiersin.orgnih.gov. While these specific examples relate to the native host, the principles of manipulating precursor supply are directly applicable to heterologous systems.

Furthermore, heterologous expression systems are instrumental in generating this compound analogues. By replacing specific domains within the this compound polyketide synthase (PKS) with heterologous domains, researchers can alter the incorporated extender units, leading to the production of modified macrolides researchgate.netresearchgate.net. For instance, replacing the acyl transferase (AT) domain 8 in the this compound PKS with methylmalonyl-CoA-specific AT domains resulted in the production of 13-methyl-13-desmethoxythis compound researchgate.net. Replacing AT8 with a malonyl-specific domain yielded 13-desmethoxythis compound researchgate.net. These findings highlight the potential of domain swapping in heterologous hosts to create novel this compound derivatives with potentially altered biological activities researchgate.netacs.org.

The use of artificial chromosome vectors, such as phage P1-derived artificial chromosomes (PACs) and Streptomyces artificial chromosomes (pSBAC), has facilitated the cloning and transfer of large this compound BGCs into heterologous hosts like S. coelicolor plos.orgproquest.comjmb.or.kr. These systems enable the stable maintenance and expression of the entire gene cluster, which is crucial for producing complex polyketides like this compound jmb.or.kr.

Research findings on yield improvements through genetic engineering and metabolic manipulation, which can be applied in heterologous contexts, include:

Overexpression of fkbN in S. hygroscopicus var. ascomyceticus FS35/pIBON increased this compound yield to 1800 mg/L (400% increase) nih.gov.

Overexpression of fkbR1 in S. hygroscopicus var. ascomyceticus FS35 resulted in a 33.5% increase in this compound production researchgate.net.

Co-overexpression of the β and ε subunits of propionyl-CoA carboxylase in S. hygroscopicus var. ascomyceticus FS35 increased this compound yield to 550 ± 20 mg/L (1.9-fold increase) frontiersin.orgnih.gov.

A shikimic acid-resistant strain SA68 of S. hygroscopicus var. ascomyceticus showed a 22% increment in this compound production (330 mg/L) compared to the parent strain FS35 (270 mg/L) researchgate.net. Supplementation with shikimic acid further increased production to 450 mg/L researchgate.net.

Co-overexpression of exogenous polyhydroxybutyrate synthesis gene phaC and native decomposition gene fkbU in S. hygroscopicus var. ascomyceticus increased this compound yield to 626.30 mg/L, a 2.11-fold increase over the parent strain (296.29 mg/L) in the initial medium researchgate.net.

These studies, while some conducted in the native host, provide valuable insights and genetic targets for enhancing this compound production in heterologous expression systems. The successful implementation of these strategies in alternative hosts holds promise for more efficient and cost-effective production of this compound and the generation of diverse analogues for therapeutic exploration.

Here is a summary of some research findings on this compound production in different strains and conditions:

| Strain / Modification | Condition / Method | This compound Yield (mg/L) | Fold Increase (vs. Parent/Control) | Source |

| S. hygroscopicus var. ascomyceticus FS35/pIBON (fkbN overexpression) | Fermentation | 1800 | 4.0 | nih.gov |

| S. hygroscopicus var. ascomyceticus FS35 (fkbR1 overexpression) | Fermentation | Not specified | 1.335 | researchgate.net |

| S. hygroscopicus var. ascomyceticus FS35 (co-overexpression of PCC subunits) | Fermentation | 550 ± 20 | 1.9 | frontiersin.orgnih.gov |

| S. hygroscopicus var. ascomyceticus SA68 (shikimic acid resistant) | Fermentation | 330 | 1.22 (vs. FS35) | researchgate.net |

| S. hygroscopicus var. ascomyceticus SA68 + Shikimic acid (3 g/L) | Fermentation (added at 24h) | 450 | 1.67 (vs. FS35) | researchgate.net |

| S. hygroscopicus var. ascomyceticus (co-overexpression of phaC and fkbU) | Fermentation (optimized medium) | 626.30 | 2.11 (vs. parent in initial medium) | researchgate.net |

| S. coelicolor M1146/PAC20N (fkbN overexpression) | Fermentation | 5.5 | ~4.6 (vs. S. coelicolor M1146/PAC20N without overexpression) | plos.org |

| S. hygroscopicus var. ascomyceticus ATCC 14891 + n-butanol (0.8%) | Fermentation (added at 27h) | 569.4 | 1.72 (vs. control) | researchgate.netbiorxiv.org |

Chemical Synthesis and Analogue Design in Ascomycin Research

Semi-Synthetic Approaches for Ascomycin (B1665279) Derivatization

Rational Design and Synthesis of this compound Analogues

Rational design of this compound analogues involves understanding the relationship between structural features and biological activity to create compounds with desired properties washington.edu. This often involves targeted modifications at specific positions on the this compound core structure.

Positional Modifications (e.g., C-13, C-15, C-22, C-32, C-33) and Structural Diversity

Modifications at various positions on the this compound structure have been explored to generate structural diversity and investigate their impact on activity and properties. For example, 13-O-desmethyl and 15-O-desmethyl derivatives of this compound can be obtained through biotransformation windows.net. These derivatives can exist as complex mixtures of isomers due to potential epimerization and hemiketal formation windows.net. Analogues with hydrogen, methyl, or ethyl groups instead of methoxy (B1213986) at C-13 and C-15 have been prepared using genetically modified Streptomyces hygroscopicus windows.net. The introduction of a hydroxyl group at the C-33 position of this compound has been shown to significantly increase its aqueous solubility nih.gov. Modifications in the effector region, such as at the C-22 position, have also been explored, for example, through the oxidation of the 22-hydrazone derivative researchgate.net. The introduction of a chlorine atom at position 32 has also been achieved researchgate.net. These positional modifications contribute to the generation of a wide range of this compound analogues with varied structural features.

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound affect its biological activity wikipedia.orgwm.edu. By synthesizing and testing a range of this compound analogues, researchers can identify the key functional groups and structural regions responsible for its immunosuppressive properties and other biological effects chimia.chwikipedia.org. SAR investigations involving this compound and its analogues aim to elucidate the relationship between specific structural features and their affinity for target proteins like FKBP12 and their ability to inhibit calcineurin wikipedia.orgcellsignal.com. Studies on derivatives with modifications at positions like C-33 have demonstrated the impact of these changes on properties like solubility while retaining immunosuppressive activity nih.gov. Although some sources mention SAR qualitatively windows.net, detailed research findings from SAR investigations often involve comparing the biological activity of different analogues and correlating it with their structural differences. This allows for the rational design of new analogues with potentially improved potency, selectivity, or pharmacokinetic properties wikipedia.org.

Molecular Mechanisms of Action and Cellular Biology Research

Inhibition of Calcineurin as a Core Mechanism of Ascomycin (B1665279) Action

The primary mechanism by which this compound exerts its immunosuppressive effects involves the inhibition of calcineurin. medchemexpress.comnih.govnih.gov This inhibition is not direct but occurs through the formation of a ternary complex involving this compound, an immunophilin, and calcineurin. medchemexpress.comnih.govnih.gov

Molecular Recognition and Binding of this compound to FK506-Binding Protein 12 (FKBP12)

This compound's action is initiated by its high-affinity binding to the intracellular protein FK506-binding protein 12 (FKBP12). cellsignal.commedchemexpress.comnih.govsigmaaldrich.com FKBP12 is an immunophilin with peptidyl-prolyl isomerase activity, although this enzymatic activity is not directly involved in the immunosuppressive mechanism of the this compound-FKBP12 complex. researchgate.net this compound, being a natural analogue of FK506 (tacrolimus), shares a common domain responsible for binding to FKBP12. cellsignal.comnih.gov Studies, including NMR investigations, have explored the conformation of this compound when bound to FKBP12 to understand the regions involved in this binding. focusbiomolecules.com While specific hydrogen bonding interactions contribute to the binding affinity, research on this compound analogues suggests that some of these interactions, such as those involving the C24 hydroxyl group, may not be as critical for strong binding as previously thought. acs.org

Formation and Structural Characteristics of the FKBP12-Ascomycin-Calcineurin Ternary Complex

The binding of this compound to FKBP12 is a prerequisite for the inhibition of calcineurin. medchemexpress.comnih.govnih.gov The resulting binary complex, FKBP12-ascomycin, then interacts with calcineurin to form a stable ternary complex: FKBP12-ascomycin-calcineurin. medchemexpress.comnih.govnih.govselleckchem.com This ternary complex formation is crucial for inhibiting calcineurin's phosphatase activity. The binding of the FKBP12-ascomycin complex to calcineurin is thought to interfere with the enzyme's access to its substrates. medchemexpress.comnih.govnih.gov While the precise structural details of the FKBP12-ascomycin-calcineurin complex have been studied, the formation of this complex effectively blocks the active site of calcineurin.

Impact on Calcineurin Phosphatase Activity and Downstream Substrate Dephosphorylation

The formation of the FKBP12-ascomycin-calcineurin ternary complex leads to potent inhibition of calcineurin's serine/threonine phosphatase activity. medchemexpress.comnih.govnih.govselleckchem.comrndsystems.comtocris.com Calcineurin is a key enzyme in various cellular signaling pathways, particularly in the activation of immune responses. By inhibiting calcineurin, this compound prevents the dephosphorylation of critical downstream substrates. medchemexpress.comnih.govnih.gov This interference with dephosphorylation disrupts signaling cascades that are dependent on calcineurin activity. This compound has been shown to inhibit calcineurin phosphatase activity with an IC50 value of 49 nM. selleckchem.comrndsystems.comtocris.com

Modulation of Nuclear Factor of Activated T-cells (NFAT) Pathway by this compound

A major downstream consequence of calcineurin inhibition by this compound is the modulation of the Nuclear Factor of Activated T-cells (NFAT) pathway. cellsignal.comfocusbiomolecules.comrndsystems.comtocris.comresearchgate.netmayflowerbio.comscbt.comnih.gov In activated T-cells, calcium influx leads to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT transcription factors, allowing them to translocate from the cytoplasm to the nucleus. In the nucleus, NFAT collaborates with other transcription factors to promote the expression of genes involved in immune responses, such as cytokine genes. scbt.comnih.gov

By inhibiting calcineurin, the FKBP12-ascomycin complex prevents the dephosphorylation and subsequent nuclear translocation of NFAT. cellsignal.comrndsystems.comtocris.comscbt.comnih.gov This disruption of NFAT activation is a key mechanism by which this compound exerts its immunosuppressive effects, as it directly impacts the transcription of genes essential for T-cell activation and proliferation. cellsignal.comscbt.comnih.gov

This compound's Influence on Cytokine Gene Expression and Protein Production

The inhibition of the calcineurin-NFAT pathway by this compound significantly impacts the expression of various cytokine genes and, consequently, the production of cytokine proteins. Cytokines are crucial signaling molecules that regulate immune and inflammatory responses.

Regulation of T-helper (Th1/Th2) Cytokines (e.g., IL-2, IL-4, IL-10, IFN-γ)

This compound is known to inhibit the production of cytokines, particularly those produced by T-helper (Th1 and Th2) cells. mayflowerbio.comwikipedia.orgtoku-e.com Th1 cells are typically associated with cell-mediated immunity and produce cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). romj.orgnih.gov Th2 cells are involved in humoral immunity and allergic responses, producing cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10). romj.orgnih.gov

While the search results confirm the inhibition of IL-2, IL-4, and IL-10, the effect on IFN-γ is also mentioned in the context of Th1 cytokines being inhibited. wikipedia.orgnih.gov The inhibition of IFN-γ, along with IL-2, aligns with the general suppression of Th1 responses by calcineurin inhibitors. wikipedia.orgnih.gov

Here is a summary of the influence of this compound on selected Th1/Th2 cytokines:

| Cytokine | T-helper Subset | Effect of this compound |

| IL-2 | Th1 | Inhibited Production mayflowerbio.comwikipedia.orgtoku-e.comnih.gov |

| IL-4 | Th2 | Inhibited Production mayflowerbio.comwikipedia.orgtoku-e.comnih.gov |

| IL-10 | Th2 | Inhibited Production mayflowerbio.comwikipedia.orgtoku-e.comnih.gov |

| IFN-γ | Th1 | Inhibited Production wikipedia.orgnih.gov |

This table summarizes the reported effects of this compound on the production of key Th1 and Th2 cytokines based on the provided search results.

Inhibition of Pro-inflammatory Cytokine Synthesis (e.g., IL-8)

This compound exerts its immunosuppressive effects, in part, by inhibiting the production of pro-inflammatory cytokines. Research indicates that this compound inhibits the synthesis of both Th1-type cytokines, such as interferon-gamma and IL-2, and Th2-type cytokines, including IL-4 and IL-10 agscientific.comtoku-e.com. Additionally, this compound has been shown to preferentially inhibit the activation of mast cells, which are significant contributors to the atopic immune response ebi.ac.ukagscientific.comtoku-e.com. While IL-8 is a key pro-inflammatory chemokine involved in the recruitment of neutrophils nih.govresearchgate.netrcsb.org, the provided search results specifically highlight this compound's inhibition of other cytokines (IL-2, IL-4, IL-10) and mast cell activation in the context of inflammatory responses agscientific.comtoku-e.com.

Interaction with Other Immunophilins and Accessory Proteins (e.g., FKBP52, PfFKBP35)

This compound's mechanism of action is fundamentally linked to its interaction with immunophilins. While its primary high-affinity binding partner is FKBP12 medchemexpress.comebi.ac.uk, this compound also interacts with other members of the FKBP family, including FKBP52 (also known as FKBP4) nih.govabclonal.comnih.gov. FKBP52 is structurally and functionally similar to FKBP51 and contains FKBP-like domains that can bind immunosuppressants like FK506 and rapamycin (B549165) nih.govabclonal.com. Unlike the FKBP12-FK506 complex, the complex formed between FKBP52 and FK506 does not exhibit immunosuppressant activity abclonal.com. FKBP52 is involved in various cellular processes, including steroid hormone receptor signaling and association with heat shock proteins like hsp90 and hsp70 abclonal.comnih.gov.

Studies have also investigated the interaction of this compound and its analogs with FKBP proteins from other organisms, such as Plasmodium falciparum FKBP35 (PfFKBP35). Research indicates that this compound and certain nonimmunosuppressive analogs are potent inhibitors of parasite growth, and their antimalarial effects may be mediated through the inhibition of the chaperone activity of PfFKBP35, rather than its enzymatic (PPIase) activity agscientific.com.

Modulation of Specific Cellular Signaling Pathways by this compound

Beyond the classical calcineurin inhibition pathway, this compound has been shown to modulate various specific cellular signaling networks, particularly within the nervous system.

Calcium-Dependent Signaling Networks Beyond Calcineurin

While calcineurin is a major calcium-dependent phosphatase inhibited by the this compound-FKBP12 complex medchemexpress.comnih.gov, this compound's influence on calcium signaling may extend to other pathways. The broad impact of calcineurin inhibition can indirectly affect numerous cellular processes regulated by calcium-dependent dephosphorylation. Research suggests that the pharmacological action of this compound in the brain may involve CaN-mediated regulation of various neuronal functions nih.govresearchgate.netnih.gov.

Effects on Neuronal Cytoskeletal Dynamics and Dendritic Spine Morphology

This compound and its derivatives have been implicated in affecting neuronal cytoskeletal dynamics and dendritic spine morphology nih.govresearchgate.netnih.gov. Dendritic spines are small protrusions on neuronal dendrites that are the primary sites of excitatory synapses and play a crucial role in learning and memory researchgate.netfrontiersin.org. Their shape and size are dynamically regulated by the actin cytoskeleton researchgate.netfrontiersin.orgnih.gov. Changes in dendritic spine morphology are correlated with synaptic strength and are influenced by synaptic activity and glutamate (B1630785) receptors researchgate.netfrontiersin.orgnih.gov. This compound's effects in the brain, including potential neuroprotective and anticonvulsant activities, may involve the CaN-mediated regulation of the neuronal cytoskeleton and dendritic spine morphology nih.govresearchgate.netnih.gov. Intense glutamate receptor activation can lead to a rapid loss of dendritic spines and a selective loss of filamentous actin staining at synapses, an effect that can be attenuated by calcineurin blockers nih.gov. This suggests a link between calcineurin activity, cytoskeletal stability, and spine morphology, which this compound can influence.

Regulation of Gamma-Aminobutyric Acid (GABA) and Glutamate Receptor Channels

This compound's pharmacological actions in the brain may also involve the CaN-mediated regulation of gamma-aminobutyric acid (GABA) and glutamate receptor channels nih.govresearchgate.netnih.govmedchemexpress.com. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, while glutamate is the most abundant fast excitatory neurotransmitter nih.govnih.govwikipedia.org. Both GABA and glutamate receptors are crucial for synaptic transmission and plasticity nih.govwikipedia.org. Modulation of these receptor channels by this compound, potentially through calcineurin inhibition, could contribute to its observed effects, such as anticonvulsant activity nih.govnih.govuky.edu. For instance, calcineurin inhibition has been suggested to play a role in regulating GABA and glutamate receptor function nih.govresearchgate.netnih.gov.

Impact on Astrocytic and Glial Cell Inflammatory Responses

This compound and FK506 have been shown to inhibit signaling pathways in astrocytes and alter the pattern of cytokine and neurotrophin gene expression nih.govresearchgate.netcapes.gov.br. Glial cells, including astrocytes and microglia, play critical roles in the central nervous system, including modulating inflammation mdpi.com. Neuroinflammation, mediated by activated astrocytes and microglia and the release of pro-inflammatory cytokines, is implicated in various neurological disorders mdpi.com. By inhibiting signaling pathways and influencing cytokine expression in astrocytes and glial cells, this compound can modulate these inflammatory responses nih.govresearchgate.netcapes.gov.brsua.ac.tz. This modulation of glial cell activity may contribute to the potential therapeutic effects of this compound in inflammatory and degenerative brain diseases nih.govnih.govcapes.gov.br.

Antiviral Mechanisms: Suppression of Viral RNA Replication

This compound has demonstrated antiviral activity against certain RNA viruses, primarily by suppressing viral RNA replication nih.govresearchgate.net. Research into its effects on Zika virus (ZIKV) has shown that this compound can inhibit ZIKV infection in various cell lines, including Vero, Huh7, and SNB-19 cells, at concentrations significantly lower than cytotoxic levels nih.govresearchgate.net.

Mechanistic studies suggest that this compound interferes with the ZIKV life cycle at the RNA replication step nih.govresearchgate.net. The calcineurin-NFAT pathway may be involved in this inhibitory effect, acting independently of innate immunity activation nih.govresearchgate.netresearchgate.net. This compound has also shown inhibitory effects against other members of the Flaviviridae family, such as hepatitis C virus and dengue virus nih.govresearchgate.net. In in vivo models using A129 mice, this compound treatment significantly reduced ZIKV load in the blood and made the infection in the brain undetectable by immunohistochemistry staining nih.govresearchgate.net.

Viral RNA replication is a crucial step in the life cycle of RNA viruses, often catalyzed by an enzyme called RNA-dependent RNA polymerase (RdRp) wikipedia.org. Inhibiting RdRp or interfering with the RNA synthesis process can effectively halt viral propagation wikipedia.orglongdom.orgmdpi.com. While the precise molecular targets downstream of calcineurin inhibition responsible for the suppression of viral RNA replication by this compound are still being investigated, the evidence points towards a direct impact on the machinery or processes required for synthesizing new viral RNA genomes nih.govresearchgate.netnih.govemory.edu.

The following table summarizes the antiviral activity of this compound against Zika virus in different cell lines:

| Cell Line | IC₅₀ (μM) |

| Vero | 0.11 |

| Huh7 | 0.38 |

| SNB-19 | 0.06 |

Data derived from research on this compound's effect on Zika virus infection. nih.govresearchgate.net

Anticancer Mechanisms: Targeting Nuclear Factor of Activated T-cell 3 (NFAT3)

This compound has also been investigated for its potential anticancer mechanisms, particularly its interaction with the Nuclear Factor of Activated T-cell 3 (NFAT3) researchgate.netnih.gov. NFAT proteins are transcription factors that play roles in various cellular processes, including proliferation, migration, and invasion, and their aberrant activity is linked to cancer progression researchgate.netnih.govmdpi.compor-journal.com.

Studies have reported that this compound, similar to tacrolimus (B1663567) (FK506), can inhibit melanoma cell growth, migration, and invasion researchgate.netnih.gov. This effect is mediated, at least in part, by targeting NFAT3 researchgate.netnih.gov. Research indicates that NFAT3 is highly expressed in certain skin cancers, including melanoma, and is critical for cell survival and tumor growth in these contexts researchgate.netnih.govresearchgate.net.

This compound has been shown to block the nuclear translocation of NFAT3 and reduce its transcriptional activity researchgate.netnih.gov. By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT3, which is required for its entry into the nucleus and subsequent activation of target genes involved in cell proliferation, migration, and invasion nih.govresearchgate.net. This suggests that the antimelanoma effects of this compound are partially mediated through the inhibition of NFAT3, highlighting NFAT3 as a potential therapeutic target in melanoma treatment researchgate.netnih.gov.

While NFAT3's role in cancer can be complex and appears to vary depending on the cancer type researchgate.netmdpi.compor-journal.com, its oncogenic function in melanoma makes it a relevant target for calcineurin inhibitors like this compound researchgate.netnih.gov.

The following table summarizes the observed effects of this compound (FK520) and tacrolimus (FK506) on melanoma cells:

| Treatment | Effect on Melanoma Cells | Proposed Mechanism |

| This compound | Inhibits growth, migration, invasion | Blocks NFAT3 nuclear translocation |

| Tacrolimus | Inhibits growth, migration, invasion | Blocks NFAT3 nuclear translocation |

Data derived from research on calcineurin inhibitors and NFAT3 in melanoma. researchgate.netnih.gov

Preclinical Efficacy Studies and Novel Therapeutic Applications

Immunosuppressive Research in Preclinical Models

Preclinical studies have demonstrated ascomycin's significant immunosuppressive activity across various models, highlighting its potential in preventing transplant rejection and treating inflammatory conditions researchgate.netnih.gov.

In Vitro Assays for Immunosuppressive Potency

In vitro assays are crucial for evaluating the direct effects of This compound (B1665279) on immune cell function, particularly focusing on key processes involved in immune activation and proliferation.

Mixed Lymphocyte Reaction (MLR) Studies

The mixed lymphocyte reaction (MLR) is a standard in vitro assay used to assess the immunogenicity of a compound and its potential impact on the immune system horizondiscovery.comrevvity.co.jp. It involves co-culturing lymphocytes from different donors to simulate an allogeneic immune response horizondiscovery.comrevvity.co.jp. This compound has shown potent immunosuppression in human MLR assays. For instance, this compound (identified as 1b) and FK506 (1a) were found to be comparable in their in vitro activity in the human MLR assay acs.org. Studies involving derivatives of this compound, such as esters and simple amides of 32-ascomycinyloxyacetic acid (AOAA), have also demonstrated potent immunosuppression in the human MLR assay acs.orgnih.gov. This compound (FR-900520) has been reported to suppress immune response in vitro with an IC50 value of 0.55 nM for mouse mixed lymphocyte reaction medchemexpress.com. Calcineurin antagonists like this compound have been shown to diminish costimulatory molecule and CD83 expression in CI-treated myeloid cells and strongly attenuate the T cell allosensitizing capacity of these cells in MLR assays researchgate.net.

A typical MLR assay involves co-culturing peripheral blood mononuclear cells (PBMCs) from different donors. The proliferation of lymphocytes and the production of cytokines are observed in this allogeneic reaction horizondiscovery.comrevvity.co.jp. This compound's ability to inhibit these responses in MLR studies underscores its potential as an immunosuppressant.

T-cell Proliferation Inhibition Assays

Inhibition of T-cell proliferation is a key mechanism of many immunosuppressive agents. This compound is a strong inhibitor of allogenic T-lymphocyte proliferation sigmaaldrich.com. T-cell proliferation inhibition assays measure the extent to which a compound can prevent the multiplication of T cells, which is a critical step in the immune response. These assays often involve stimulating T cells with mitogens or antigens and then measuring their proliferation through techniques like the incorporation of tritiated thymidine (B127349) or using cell tracing dyes aai.orgeurofinsdiscovery.com.

This compound binds with high affinity to FKBP and inhibits calcineurin phosphatase, which is central to its ability to inhibit T-cell proliferation sigmaaldrich.com. Activation of protein kinase A type I by a cAMP agonist has been shown to have profound inhibitory effects on antigen-specific immune responses in peripheral effector T cells, inhibiting both cytokine production and proliferative responses in CD4+ and CD8+ T cells in a concentration-dependent manner aai.org. While this study focuses on cAMP agonists, it highlights the signaling pathways involved in T-cell proliferation that calcineurin inhibitors like this compound target. This compound has been shown to inhibit calcineurin in human Jurkat cells, assessed by the inhibition of NFAT-mediated IL-2 production, with an IC50 of 0.205 nM medchemexpress.com. It also showed agonistic activity in a murine splenic T-cell proliferation assay with an IC50 of 0.69 nM, calculated by measuring [3H]thymidine uptake medchemexpress.com.

Data from T-cell proliferation inhibition assays can be presented in tables showing the concentration of this compound and the corresponding percentage of proliferation inhibition or IC50 values.

| Assay Type | Cell Type/Species | Stimulus | IC50 (nM) | Reference |

| Mixed Lymphocyte Reaction | Mouse | Allogeneic | 0.55 | medchemexpress.com |

| Calcineurin Inhibition (IL-2 Production) | Human Jurkat Cells | NFAT-mediated | 0.205 | medchemexpress.com |

| T-cell Proliferation | Murine Splenic T-cells | Agonistic | 0.69 | medchemexpress.com |

Cytokine Production Inhibition Assays in Isolated Immune Cells

Cytokines are signaling molecules that play a crucial role in regulating immune responses. Immunosuppressants often work by inhibiting the production or action of pro-inflammatory cytokines. This compound appears to inhibit the production of both Th1 (interferon-γ and IL-2) and Th2 (IL-4 and IL-10) cytokines ebi.ac.ukagscientific.com. Studies have shown that this compound and FK506 inhibit signaling pathways in astrocytes and change the pattern of cytokine and neurotrophin gene expression researchgate.netnih.govcapes.gov.br.

In isolated immune cells, such as peripheral blood mononuclear cells (PBMCs) or purified T cells, the effect of this compound on cytokine production can be measured after stimulation. For example, this compound, along with cyclosporin (B1163) A, inhibited thapsigargin-induced IL-8 production in human neutrophils, suggesting a calcineurin-dependent pathway is involved aai.org. Inhibition of NFATc and p65/NF-κB activation by calcineurin inhibitors like cyclosporine A and FK506 (structurally related to this compound) leads to reduced T cell receptor-dependent activation, proliferation, and differentiation, including cytokine production nih.gov.

Detailed research findings from these assays often include the specific cytokines measured (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-10, IL-8), the type of immune cell used, the stimulus applied, and the concentration-dependent inhibition observed.

| Immune Cell Type | Stimulus | Cytokines Measured | Effect of this compound | Reference |

| T cells | Antigen/Mitogen | Th1 (IFN-γ, IL-2), Th2 (IL-4, IL-10) | Appears to inhibit production | ebi.ac.ukagscientific.com |

| Astrocytes | Not specified | Cytokines, Neurotrophins | Inhibits signaling pathways, changes gene expression | researchgate.netnih.govcapes.gov.br |

| Human Neutrophils | Thapsigargin | IL-8 | Inhibited production | aai.org |

In Vivo Animal Models for Immunosuppressive Efficacy

In vivo animal models are essential for evaluating the efficacy of immunosuppressants in a complex biological system, particularly in the context of transplantation.

Allograft and Organ Transplantation Animal Models

Animal models of allograft and organ transplantation are widely used to study the effectiveness of immunosuppressive regimens in preventing graft rejection. These models involve transplanting tissues or organs between genetically different individuals of the same species. This compound has been researched for its potential to prevent rejection after organ transplant ebi.ac.uk.

Rodent models, such as rat and mouse transplantation models, are frequently used due to their ease of handling and availability of genetic tools, although the translation of results to humans can sometimes be limited mdpi.com. Rat kidney transplantation models are used for studying acute and chronic rejection mdpi.com. Mouse heart transplant models are used as a vascularized immunological model for acute rejection or chronic transplant failure mdpi.com.

Larger animal models, such as those using pigs or non-human primates, are considered more relevant to the human clinical scenario and are important for establishing preclinical models that are more likely to translate to the clinic mdpi.comnih.gov. Vascularized composite allotransplantation (VCA) models, such as limb transplantation in rats, mice, pigs, and non-human primates, are used to study immunosuppression in the context of composite tissue grafts frontierspartnerships.orgplos.orgnih.govfrontiersin.orgtandfonline.com.

Studies have shown that this compound (FR-900520) clearly prolongs skin allograft survival in rats medchemexpress.com. In a murine VCA model (hind-limb transplantation), tacrolimus (B1663567) (an ethyl analog of this compound with strong immunosuppressant properties medchemexpress.comagscientific.com) maintenance treatment at 5 mg/kg/day yielded allograft survival (

In a porcine forelimb VCA model, a tacrolimus-loaded hydrogel (tacrolimus being closely related to this compound) delayed the onset of Grade IV acute rejection, resulting in prolonged graft survival compared to controls that received no treatment plos.org. Control limbs reached Grade IV acute rejection by post-operative day 6 or 7, while animals treated with a low dose of the hydrogel showed graft survival to onset of Grade IV rejection ranging from 56 to 93 days plos.org. This demonstrates the potential for macrolide immunosuppressants like this compound and its derivatives to significantly extend graft survival in relevant animal models.

Data from these studies often includes graft survival times, macroscopic and histopathologic assessment of rejection (using grading scales), and potentially measures of immune cell infiltration into the graft.

| Animal Model | Allograft Type | Treatment (Related Compound Example) | Outcome Measured | Key Finding (Example) | Reference (Related Compound) |

| Rat | Skin Allograft | This compound | Graft Survival Time | Clearly prolongs skin allograft survival | medchemexpress.com |

| Murine VCA (Hind-limb) | Vascularized Composite | Tacrolimus (5 mg/kg/day) | Graft Survival ( | Allograft preservation in all animals at day 30 | nih.gov |

| Porcine VCA (Forelimb) | Vascularized Composite | Tacrolimus Hydrogel (Low Dose) | Time to Grade IV Rejection | Delayed onset (56-93 days) vs. controls (6-7 days) | plos.org |

Animal Models of Localized Autoimmune Responses

Preclinical studies have investigated this compound and its derivatives in animal models relevant to localized autoimmune responses. This compound derivatives have shown anti-inflammatory activity in models of skin inflammation, which can involve localized autoimmune components. agscientific.comtandfonline.com For instance, SDZ ASM 981, a derivative of this compound, demonstrated high anti-inflammatory activity in animal models of allergic contact dermatitis, a T-cell-mediated inflammatory skin disease. agscientific.comdrugbank.comtandfonline.comnih.govoup.comresearchgate.netkarger.com While the search results specifically mention localized graft versus host reaction and allogeneic kidney transplantation models in the context of this compound derivative SDZ ASM 981 having a low potential for affecting systemic immune responses, detailed findings on this compound itself in other localized autoimmune response models were not extensively provided within the strict scope of the outline. oup.comopenaccessjournals.com Animal models are widely used to understand autoimmune diseases and test potential therapies, but no single model fully replicates all features of human conditions. nih.govmdpi.com

Anti-inflammatory Research in Preclinical Dermatological Models

This compound derivatives represent a class of anti-inflammatory macrolactams under development for treating skin diseases. agscientific.comtandfonline.comnih.gov Their primary biological effect is blocking the synthesis of both Th1- and Th2-type cytokines in target cells, which are key mediators in inflammatory skin conditions. agscientific.comtandfonline.comnih.gov

Animal Models of Allergic Contact Dermatitis

This compound derivatives, such as SDZ ASM 981, have shown significant anti-inflammatory activity in animal models of allergic contact dermatitis (ACD). tandfonline.comnih.govoup.comresearchgate.netkarger.com Studies in mice, rats, and pigs have demonstrated this effect. oup.comkarger.com In a mouse model, concentrations of SDZ ASM 981 as low as 0.004% inhibited inflammatory swelling of the ear by 37%, with a maximum effect of 61% reduction observed at 0.13%. tandfonline.com A pig model of dinitrofluorobenzene-induced ACD, considered to resemble human skin more closely, showed that SDZ ASM 981 concentrations from 0.04% to 0.4% inhibited erythema and induration in a concentration-dependent manner. tandfonline.com Topical SDZ ASM 981 was found to be as effective as the ultrapotent corticosteroid clobetasol-17-propionate in the pig model and did not induce skin atrophy, a common side effect of corticosteroids. oup.comresearchgate.netkarger.com this compound itself has been noted to selectively inhibit the elicitation phase of allergic contact dermatitis without impairing the primary immune response when administered systemically. agscientific.com

Preclinical Investigations in Psoriasis Models

Preclinical models, including induced rodent models and human skin transplant models, are used to study psoriasis and evaluate potential drugs. researchgate.netbiocytogen.jpmdpi.com Topical SDZ ASM 981 has shown effectiveness in preclinical models of T-cell-mediated skin disease, which are relevant to psoriasis pathogenesis. capes.gov.br While clinical efficacy of SDZ ASM 981 in psoriasis under semi-occlusive conditions has been mentioned, detailed preclinical data specifically on this compound or its derivatives in animal models of psoriasis within the search results were less extensive compared to ACD. agscientific.comtandfonline.comnih.govcapes.gov.br Imiquimod-induced psoriasis models in mice and rats are common for preclinical studies, mimicking features like erythema, scaling, and epidermal thickening. biocytogen.jpmdpi.com

Studies in Atopic Dermatitis Animal Models

Animal models of atopic dermatitis (AD) aim to mimic aspects of the human disease, such as skin barrier defects and immune dysregulation. biocytogen.comnih.govdovepress.comresearchgate.net this compound derivatives, particularly SDZ ASM 981, have been shown to be effective in animal models of AD. agscientific.comtandfonline.comnih.gov These models often involve inducing AD-like lesions through various methods, including the application of haptens like oxazolone (B7731731) or using spontaneous AD models like NC/Nga mice. biocytogen.comnih.govdovepress.comresearchgate.net SDZ ASM 981 has demonstrated high anti-inflammatory activity in these models. agscientific.comtandfonline.com In vitro studies with SDZ ASM 981 have shown inhibition of pro-inflammatory cytokine production from T cells and mast cells, which are involved in AD pathogenesis. drugbank.comtandfonline.com SDZ ASM 981 also prevented the release of preformed inflammatory mediators from mast cells. drugbank.comtandfonline.com

Neurotrophic and Neuroprotective Research in Preclinical Settings

Preclinical studies suggest that this compound and its derivatives may possess neurotrophic and neuroprotective activities in addition to their immunosuppressive effects. researchgate.netcapes.gov.brnih.gov These effects are potentially relevant for treating inflammatory and degenerative brain diseases. researchgate.netcapes.gov.brnih.gov

In Vitro Studies on Neurite Outgrowth Enhancement

In vitro studies have indicated that this compound can promote neurite outgrowth. selleckchem.comselleckchem.com This effect has also been observed with tacrolimus (FK506), a structurally related compound. agscientific.comutoronto.ca The mechanism underlying the neurotrophic properties of these compounds is not fully understood but is thought to involve calcineurin-independent pathways in some instances. agscientific.comutoronto.ca For example, FK506 is suggested to activate neurite outgrowth by causing the dissociation of p23 from Hsp90 within a steroid receptor complex. utoronto.ca this compound inhibits calcineurin phosphatase through the formation of a complex with FKBP12. selleckchem.comselleckchem.com While the exact mechanisms for this compound's neurite outgrowth enhancement require further elucidation, its ability to influence neuronal morphology in vitro has been noted. researchgate.netnih.gov

Animal Models for Nerve Regeneration (e.g., Sciatic Nerve Injury)

Studies in animal models have explored the effects of this compound on nerve regeneration. Genetically engineered analogs of this compound have been investigated for their potential in promoting nerve regeneration. nih.govdntb.gov.ua Research using rat models of sciatic nerve injury, including crush injury and transection with repair or grafting, has demonstrated that calcineurin inhibitors, including tacrolimus (FK506), which shares a similar mechanism of action with this compound, can accelerate functional recovery and enhance axonal regeneration. nih.gov Specifically, tacrolimus treatment in a rat model of posterior tibial nerve crush injury led to significantly faster recovery of hindlimb function compared to control groups. nih.gov In models of nerve transection and repair or nerve graft reconstruction, calcrolimus showed a higher degree of axonal regeneration and an increased number and thickness of myelinated axons. nih.gov While direct studies specifically on this compound's effects in sciatic nerve injury models were less prevalent in the search results compared to its analog FK506, the shared mechanism of action through immunophilin binding and calcineurin inhibition suggests a potential for similar neuroregenerative effects. researchgate.netnih.gov Some research indicates that neuroimmunophilin ligands, which include this compound, can improve functional recovery and increase axonal growth after spinal cord injury in rats. uni-muenchen.de

Anticonvulsant Activity in Epilepsy Animal Models

This compound has demonstrated anticonvulsant activity in preclinical studies. When perfused into the rat hippocampus via microdialysis probes, this compound has been shown to exhibit anticonvulsant effects. researchgate.netresearchgate.net This suggests a potential role for this compound derivatives in preventing seizures. researchgate.net The pharmacological action in the brain may involve the calcineurin-mediated regulation of gamma-aminobutyric acid (GABA) and glutamate (B1630785) receptor channels, which are critical in neuronal excitability and implicated in epilepsy. researchgate.net Animal models commonly used in epilepsy research include those induced by chemoconvulsants like pentylenetetrazole (PTZ) and picrotoxin (B1677862) in rodents and zebrafish. ufrgs.brkaluefflab.com While the search results specifically mention this compound's activity in a rat hippocampus model researchgate.netresearchgate.net, other lactones have also shown anticonvulsant profiles in models like the picrotoxin-induced seizure model in rats. ufrgs.br

Research on Ischemic Brain Damage and Neuronal Death Prevention in Animal Models

This compound derivatives have been investigated for their potential to prevent ischemic brain damage and neuronal death in animal models. researchgate.netresearchgate.net The mechanism may involve the regulation of neuronal cytoskeleton and dendritic spine morphology, as well as the modulation of inflammatory responses in glial cells, all of which are affected during ischemic events. researchgate.net Calcineurin inhibitors, including this compound and FK506, have been proposed for the treatment of inflammatory and degenerative brain diseases. researchgate.net Studies on FK506, a related compound, have shown neuroprotective effects in models of focal cerebral ischemia. uni-muenchen.de The neuroprotective actions of immunosuppressants like this compound are not fully understood, but the inhibition of calcineurin, which plays a role in neuronal signal transduction and the regulation of ion channels and synaptic plasticity, is considered a potential mechanism. researchgate.netscience.gov

Modulation of Neurotrophin Signaling Pathways

This compound and FK506 have been shown to inhibit signaling pathways in astrocytes and alter the pattern of cytokine and neurotrophin gene expression. researchgate.net Neurotrophins are crucial for neuronal development, survival, and plasticity. nih.govnih.gov The interaction between immunophilins (like FKBP12, which binds this compound) and calcineurin can influence various cellular pathways, including those involved in neurotrophin signaling. researchgate.netresearchgate.net Research suggests that targeting FKBP12 has potential therapeutic implications in neurodegenerative diseases. researchgate.net Neurotrophin signaling pathways involve specific high-affinity trk receptors and a common low-affinity receptor (p75NGFR), and their upregulation has been observed after experimental CNS injury. researchgate.net While the precise mechanisms by which this compound modulates these pathways are still under investigation, its interaction with the FKBP12-calcineurin complex is a key factor influencing downstream signaling cascades that can impact neuronal health and regeneration. researchgate.netresearchgate.net

Antifungal Research in Preclinical Models

This compound is also known for its antifungal properties. nih.gov Preclinical research has explored its activity against various fungal pathogens.

In Vitro Susceptibility Testing and Antifungal Spectrum of Activity

This compound exhibits antifungal activity and has been subject to in vitro susceptibility testing to determine its spectrum of activity. nih.govherts.ac.uk While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of fungi was not extensively detailed in the provided search results, macrolide antifungals like Amphotericin B, derived from Streptomyces nodosus, are known for their broad spectrum against various Aspergillus and Candida species, among others. researchgate.net this compound's classification as a macrolide antibiotic isolated from Streptomyces suggests potential activity against fungal pathogens. sigmaaldrich.comnih.govherts.ac.uk In vitro susceptibility testing is a standard method for evaluating the effectiveness of antifungal drugs and determining the minimum concentration required to inhibit fungal growth. researchgate.net

In Vivo Animal Models of Invasive Fungal Infections

Animal models play a crucial role in evaluating the efficacy of new antifungal drugs against invasive fungal infections, providing insights into pathogenesis, defense mechanisms, and therapeutic strategies. nih.govsci-hub.se While traditional models have focused on demonstrating antifungal activity and assessing toxicity, the development of compounds with increased fungal specificity and reduced immunosuppressive effects is an active area of research. sci-hub.seduke.eduasm.org